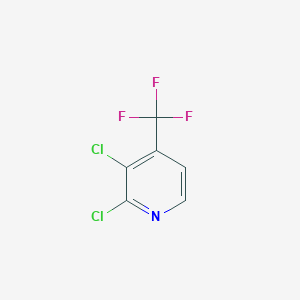

2,3-二氯-4-(三氟甲基)吡啶

描述

2,3-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The compound is widely used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties .

科学研究应用

Synthesis of 2,3-Dichloro-4-(trifluoromethyl)pyridine

The synthesis of 2,3-dichloro-4-(trifluoromethyl)pyridine typically involves several chemical transformations. The most common methods include:

- Chlorine/Fluorine Exchange : Utilizing trichloromethylpyridine as a precursor.

- Direct Introduction of Trifluoromethyl Group : Employing trifluoromethyl active species such as trifluoromethyl copper.

These methods allow for the efficient production of various trifluoromethylpyridine derivatives, including the target compound.

Agrochemical Applications

The primary application of 2,3-dichloro-4-(trifluoromethyl)pyridine lies in the agrochemical sector. It serves as an essential intermediate in the formulation of crop protection products.

- Pesticides : The compound is integral to the synthesis of several herbicides and fungicides. For instance, Fluazifop-butyl, one of the first derivatives to enter the market, paved the way for over 20 additional agrochemicals that have received ISO common names .

- Market Demand : Among trifluoromethylpyridines, 2,3-dichloro-4-(trifluoromethyl)pyridine is noted for its high demand due to its effectiveness in pest control and its role in developing new agrochemical products .

Pharmaceutical Applications

In addition to its agrochemical uses, 2,3-dichloro-4-(trifluoromethyl)pyridine has gained traction in the pharmaceutical industry:

- Drug Development : Several derivatives containing the trifluoromethylpyridine moiety have been developed into pharmaceutical agents. Currently, five pharmaceutical products and two veterinary products containing this moiety have received market approval .

- Clinical Trials : Numerous candidates are undergoing clinical trials, indicating ongoing research and potential future applications in human and veterinary medicine .

Case Study 1: Synthesis and Efficacy in Herbicides

A study highlighted the synthesis of various trifluoromethylpyridines and their efficacy as herbicides. The research demonstrated that compounds derived from 2,3-dichloro-4-(trifluoromethyl)pyridine exhibited significant herbicidal activity against a range of weed species.

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide A | 2,3-Dichloro-4-(trifluoromethyl)pyridine | 200 | 85 |

| Herbicide B | Fluazifop-butyl | 150 | 90 |

This table summarizes the performance of various herbicides based on their active ingredients.

Case Study 2: Pharmaceutical Applications

Another study focused on the development of veterinary pharmaceuticals utilizing derivatives of 2,3-dichloro-4-(trifluoromethyl)pyridine. The research outlined how these compounds were effective against specific pathogens in livestock.

| Product Name | Active Ingredient | Target Pathogen | Approval Status |

|---|---|---|---|

| Veterinary Drug A | Trifluoromethylpyridine derivative | Bacterial infections | Approved |

| Veterinary Drug B | Another pyridine derivative | Parasitic infections | Under trial |

This table illustrates the application of derivatives in veterinary medicine.

作用机制

Target of Action

It is known that this compound is used as a chemical intermediate for the synthesis of several crop-protection products , suggesting that its targets may be pests that threaten crop health.

Mode of Action

The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities .

生化分析

Biochemical Properties

2,3-Dichloro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of crop-protection products. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the organism . The interactions between 2,3-Dichloro-4-(trifluoromethyl)pyridine and these biomolecules are primarily based on its ability to form stable complexes, which can either activate or inhibit the target enzymes .

Cellular Effects

The effects of 2,3-Dichloro-4-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,3-Dichloro-4-(trifluoromethyl)pyridine can lead to changes in the expression of genes involved in stress responses and metabolic regulation . Additionally, it can disrupt normal cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and accumulation of certain metabolites .

Molecular Mechanism

At the molecular level, 2,3-Dichloro-4-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 2,3-Dichloro-4-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2,3-Dichloro-4-(trifluoromethyl)pyridine change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Dichloro-4-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent changes in cellular function, including altered gene expression and metabolic profiles .

Dosage Effects in Animal Models

The effects of 2,3-Dichloro-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses of 2,3-Dichloro-4-(trifluoromethyl)pyridine can cause severe toxicity, including damage to vital organs and disruption of normal physiological processes .

Metabolic Pathways

2,3-Dichloro-4-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within the cell .

Transport and Distribution

The transport and distribution of 2,3-Dichloro-4-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be actively transported into cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, it may bind to various proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of 2,3-Dichloro-4-(trifluoromethyl)pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(trifluoromethyl)pyridine typically involves the chlorination of 4-(trifluoromethyl)pyridine. One common method includes the reaction of 4-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2 and 3 positions .

Industrial Production Methods

Industrial production of 2,3-Dichloro-4-(trifluoromethyl)pyridine often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters allows for efficient large-scale production of the compound .

化学反应分析

Types of Reactions

2,3-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dechlorinated pyridine derivatives .

相似化合物的比较

Similar Compounds

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

Uniqueness

2,3-Dichloro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other trifluoromethylpyridine derivatives. The presence of chlorine atoms at the 2 and 3 positions allows for selective functionalization, making it a versatile intermediate in organic synthesis .

生物活性

Overview

2,3-Dichloro-4-(trifluoromethyl)pyridine (DCTFP) is a member of the trifluoromethylpyridine class, recognized for its diverse applications in agrochemicals and pharmaceuticals. This compound is particularly notable for its biological activity, which includes effects on cellular processes and interactions with various biomolecules. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Target Interactions

DCTFP functions primarily as a chemical intermediate in the synthesis of crop protection agents and pharmaceuticals. It exhibits biological activity by interacting with specific enzymes and proteins, influencing metabolic pathways and cellular functions. Notably, it has been shown to inhibit enzymes involved in critical biochemical reactions, thereby altering metabolic fluxes within cells.

Cellular and Molecular Effects

The compound affects cellular signaling pathways and gene expression. For instance, exposure to DCTFP can lead to changes in gene expression related to stress responses and metabolic regulation. At the molecular level, DCTFP binds to active sites on enzymes, inhibiting their catalytic activities. This mechanism is crucial for its role in biochemical pathways .

Antimicrobial Properties

DCTFP has demonstrated significant antimicrobial activity. In studies focusing on its antibacterial properties, it was found to inhibit methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant bacterial strains . Additionally, derivatives of DCTFP have shown antichlamydial activity, indicating its broad-spectrum antimicrobial capabilities .

Herbicidal Activity

The compound exhibits strong herbicidal effects against various grass species, making it valuable in agricultural applications. Its efficacy surpasses that of many traditional herbicides due to its unique trifluoromethyl substitution pattern . Research indicates that DCTFP derivatives are effective in controlling key weeds in cereal crops like wheat .

Case Studies

- Antibacterial Activity : A study highlighted the compound's effectiveness against MRSA, where DCTFP derivatives were tested across multiple concentrations. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .

- Antichlamydial Activity : In another investigation, DCTFP was part of a series of compounds evaluated for antichlamydial properties. The presence of the trifluoromethyl group was crucial for enhancing activity against Chlamydia species compared to analogs lacking this substituent .

- Herbicidal Efficacy : Field trials demonstrated that formulations containing DCTFP significantly reduced weed populations in treated areas compared to controls, underscoring its practical application in agriculture .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2,3-Dichloro-4-(trifluoromethyl)pyridine | Antibacterial, Antichlamydial, Herbicidal | Enzyme inhibition, Cellular signaling modulation |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Moderate antibacterial | Similar enzyme inhibition mechanisms |

| 4-(Trifluoromethyl)pyridine | Limited biological activity | Less effective enzyme interaction |

属性

IUPAC Name |

2,3-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCZNQZILNNPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568744 | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-93-7 | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89719-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。